(4-Methyl-piperazin-1-yl)-acetic acid synonyms and trade names.
(4-Methyl-piperazin-1-yl)-acetic acid synonyms and trade names.
Technical Monograph: (4-Methyl-piperazin-1-yl)-acetic Acid as a Strategic Scaffold
Executive Summary
(4-Methyl-piperazin-1-yl)-acetic acid (CAS 54699-92-2) is a bifunctional heterocyclic building block critical to medicinal chemistry.[1][2][3] Unlike consumer-facing pharmaceuticals, it lacks a commercial "trade name" in the traditional sense. Instead, it operates as a high-value reagent and pharmacophore generator, serving as a precursor for piperazine-linked bioactive molecules and as a certified reference standard for impurity profiling in major drugs like Nintedanib. This guide details its physicochemical identity, validated synthesis protocols, and quality control methodologies.
Part 1: Chemical Identity & Nomenclature
This compound functions primarily as a "linker" moiety, introducing a basic piperazine core (improving solubility) and a carboxylic acid tail (for amide coupling).[1]
Table 1: Chemical Identifiers and Synonyms
| Category | Identifier / Name | Context |
| Primary Name | (4-Methyl-piperazin-1-yl)-acetic acid | IUPAC / Technical |
| CAS Number | 54699-92-2 | Free Acid form |
| Alternative CAS | 16238-07-6 | Often associated with HCl salts/esters |
| Common Synonyms | 4-Methyl-1-piperazineacetic acid2-(4-methylpiperazin-1-yl)acetic acid(Carboxymethyl)-N'-methylpiperazine | Laboratory vernacular |
| "Trade Names" | Nintedanib Impurity 73Levocetirizine Amide Precursor | Note: These are catalog designations for regulatory/impurity testing, not consumer brand names.[3] |
| SMILES | CN1CCN(CC1)CC(=O)O | Chemoinformatics |
| InChI Key | JCXZKUZXVQKENT-UHFFFAOYSA-N | Database Key |
Part 2: Synthetic Utility & Pharmacophore Integration
In drug design, this scaffold is utilized to modulate Physicochemical Properties (PCP) . The N-methyl piperazine ring has a pKa of approximately 7.5–8.5 (for the N4 nitrogen), making it protonated at physiological pH. This enhances the water solubility of lipophilic drug cores attached via the acetic acid linker.
Key Applications:
-
Kinase Inhibitors: Used to synthesize solubilizing tails for indolinone-based inhibitors (e.g., Nintedanib analogs).
-
Antihistamines: Structural analog to the piperazine core found in Cetirizine/Levocetirizine.
-
Impurity Profiling: Crucial for quantifying degradation products in GMP manufacturing of piperazine-containing APIs.
Part 3: Synthesis & Manufacturing Protocol
The most robust synthesis involves the alkylation of N-methylpiperazine with ethyl chloroacetate, followed by acid hydrolysis. Direct alkylation with chloroacetic acid is possible but often leads to difficult purification due to zwitterion formation.
Protocol: Two-Step Synthesis from N-Methylpiperazine
Step 1: Alkylation (Formation of Ethyl Ester)
-
Reagents: Dissolve N-methylpiperazine (1.0 eq) in acetone or acetonitrile.
-
Addition: Add Potassium Carbonate (
, 2.5 eq) as an acid scavenger. -
Reaction: Dropwise addition of Ethyl Chloroacetate (1.1 eq) at 0°C to prevent bis-alkylation.
-
Conditions: Stir at Room Temperature (RT) for 12 hours.
-
Isolation: Filter inorganic salts. Evaporate solvent to yield Ethyl (4-methyl-1-piperazinyl) acetate.[2][4][5]
Step 2: Hydrolysis (Ester to Acid)
-
Hydrolysis: Dissolve the crude ester (from Step 1) in 8N Hydrochloric Acid (HCl) .
-
Reflux: Heat to 95°C for 16 hours. Note: High molarity acid is required to drive the equilibrium fully to the acid form.
-
Work-up:
-
Concentrate the solution via rotary evaporation to remove excess HCl.[2][4][5]
-
Neutralize the residue with saturated Sodium Bicarbonate (
) to pH ~7.0. -
Critical Step: Extract with Ethyl Acetate (3 x 10 mL per gram).[2][5] The zwitterionic acid is highly water-soluble; salting out (saturation with NaCl) may be necessary to drive organic extraction.
-
-
Purification: Dry organic layer over anhydrous
, filter, and distill/evaporate. -
Crystallization: Recrystallize from Diethyl ether/Acetone (8:2) if a solid is required.[5]
Visual Workflow: Synthesis Logic
Figure 1: Step-wise synthetic pathway transforming the amine precursor into the target carboxylic acid.
Part 4: Analytical Characterization & Quality Control
Validating the identity of this molecule is challenging due to its high polarity and lack of strong UV chromophores (unless derivatized).
Methodology: LC-MS/HPLC
-
Challenge: The compound elutes near the void volume on standard C18 columns due to high polarity.
-
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Ion-Pairing reagent.
Recommended Protocol:
-
Column: HILIC Silica or C18 AQ (Water-compatible).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers basic nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High aqueous start (95% A) to retain the polar acid.
-
Detection: MS (ESI Positive Mode).
Table 2: Specification Sheet
| Parameter | Specification | Method |
| Appearance | Off-white to white solid | Visual |
| Melting Point | 130–133°C | Capillary Method |
| Mass Spec | 159.1 ± 0.5 amu | ESI-MS |
| Purity | >95% | HPLC (Area %) |
| Solubility | Water (High), DMSO (Moderate), Hexane (Low) | Gravimetric |
Visual Workflow: Analytical Decision Tree
Figure 2: Analytical method selection guide emphasizing the necessity of HILIC/AQ columns for polar zwitterions.
Part 5: Safety & Handling
-
GHS Classification:
-
Danger: Causes serious eye damage (H318).[3]
-
Warning: Skin irritation (H315).
-
-
Handling: This compound is a zwitterion and can be corrosive to mucous membranes. Always handle with nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762732, (4-Methylpiperazin-1-yl)acetic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
- 3. (4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
